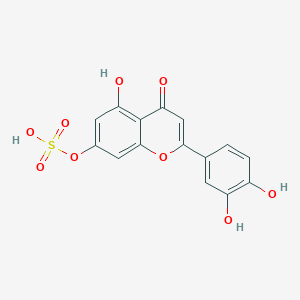

Luteolin 7-sulfate

Description

This compound has been reported in Fuchsia procumbens, Bixa orellana, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O9S/c16-9-2-1-7(3-10(9)17)13-6-12(19)15-11(18)4-8(5-14(15)23-13)24-25(20,21)22/h1-6,16-18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLSJCCPWSJISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315982 | |

| Record name | Luteolin 7-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56857-57-9 | |

| Record name | Luteolin 7-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56857-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 7-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteolin 7-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Luteolin 7-Sulfate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-sulfate, a sulfated flavonoid found in various marine and terrestrial plants, has garnered significant scientific interest due to its distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. A key focus is its well-documented role in the attenuation of melanin synthesis through the modulation of the cAMP-responsive element-binding protein (CREB), microphthalmia-associated transcription factor (MITF), and tyrosinase (TYR) signaling cascade. This document consolidates key data into structured tables, details relevant experimental methodologies, and presents a visual representation of its primary signaling pathway, offering a valuable resource for researchers in pharmacology, dermatology, and drug discovery.

Chemical Structure and Identification

This compound is a flavonoid, specifically a flavone, which is a class of compounds characterized by a specific three-ring structure. The addition of a sulfate group at the 7-position of the luteolin backbone significantly influences its solubility and bioavailability.

| Identifier | Value |

| IUPAC Name | [2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate[1] |

| SMILES String | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O)O[1][2] |

| InChI Key | NTLSJCCPWSJISD-UHFFFAOYSA-N[1] |

| CAS Number | 56857-57-9[1][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₉S[1][3] |

| Molecular Weight | 366.3 g/mol [1][3] |

| Appearance | Typically a yellow crystalline solid[4] |

| Solubility | Soluble in DMSO.[5] Soluble in water and organic solvents.[4] |

| Storage | Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] |

Biological Activity: Attenuation of Melanin Synthesis

The most extensively studied biological activity of this compound is its ability to inhibit melanogenesis.[5][6][7][8][9] This effect is primarily achieved through the downregulation of tyrosinase (TYR), the rate-limiting enzyme in melanin production.[6][10] The mechanism of action involves the modulation of the CREB-MITF signaling pathway.[5][6][7][8][9]

This compound has been shown to attenuate the phosphorylation of the cAMP-responsive element-binding protein (CREB).[6][8] This, in turn, leads to a decrease in the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function.[6][8][10] The reduction in MITF levels subsequently suppresses the transcription of the tyrosinase gene (TYR), resulting in decreased tyrosinase protein levels and activity, and ultimately, a reduction in melanin synthesis.[6][10]

Studies have demonstrated that this compound is effective in reducing melanin production in both murine melanoma B16-F10 cells and primary human epidermal melanocytes (HEMs).[6][8] Notably, it exhibits lower cytotoxicity compared to its parent compound, luteolin.[11]

Experimental Protocols

The following are summaries of key experimental methodologies used to investigate the biological effects of this compound.

Cell Culture

-

Cell Lines: B16-F10 murine melanoma cells and primary human epidermal melanocytes (HEMs) are commonly used.[8]

-

Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.[9]

Cell Viability Assay

-

Purpose: To determine the non-toxic concentration range of this compound.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).[1][3][5][6]

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

-

Melanin Content Assay

-

Purpose: To quantify the effect of this compound on melanin production.

-

Methodology:

-

Cells are treated with a non-toxic concentration of this compound and a stimulant of melanogenesis (e.g., α-melanocyte-stimulating hormone or forskolin).[1][3][5][6]

-

After the treatment period, cells are lysed.

-

The melanin content in the cell lysates is measured spectrophotometrically at a wavelength of approximately 475 nm.[9]

-

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of genes involved in melanogenesis, such as TYR and MITF.

-

Methodology:

Western Blot Analysis

-

Purpose: To determine the protein levels of key signaling molecules, such as MITF, total CREB, and phosphorylated CREB (p-CREB).

-

Methodology:

-

Cells are treated as described for the other assays.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the target proteins (MITF, p-CREB, total CREB) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody, and the protein bands are visualized and quantified.[5][7]

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

Caption: Signaling pathway of this compound in inhibiting melanin synthesis.

Caption: General experimental workflow for investigating this compound's effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Luteolin 7-Sulfate: Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin 7-sulfate, a sulfated flavonoid, has emerged as a compound of significant interest due to its distinct biological activities, particularly its potent anti-melanogenic properties. Unlike its more common parent compound, luteolin, this compound exhibits a favorable profile of lower cytotoxicity while maintaining strong enzymatic inhibition. This document provides a comprehensive technical overview of the discovery, natural sources, detailed isolation and purification protocols, and the molecular mechanisms of action of this compound. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for research and development applications.

Discovery and Natural Sources

This compound is a relatively uncommon flavonoid derivative. It was notably isolated and identified from the marine plant Phyllospadix iwatensis Makino during screenings for novel tyrosinase inhibitors[1][2][3]. The active constituents from a butanol fraction of the plant's extract were identified as this compound and hispidulin 7-sulfate[1][2].

While P. iwatensis is a primary source, this compound has also been identified in other marine and terrestrial plants, including:

Its presence in these varied species suggests a potential ecological role and a broader opportunity for sourcing and investigation.

Isolation and Purification Protocols

The isolation of this compound from natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on methodologies described in the literature for its isolation from Phyllospadix iwatensis[1][2][3][7].

General Experimental Workflow

The overall process involves solvent extraction from the dried plant material, followed by fractionation and a series of column chromatography steps to isolate the compound of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimelanogenic effects of this compound isolated from Phyllospadix iwatensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS 56857-57-9 | this compound [phytopurify.com]

- 6. This compound | C15H10O9S | CID 14016780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

Luteolin 7-Sulfate: A Comprehensive Technical Guide on Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin, a ubiquitous flavonoid found in a variety of plants, is subject to extensive metabolism in vivo, with sulfation being a key biotransformation pathway. Luteolin 7-sulfate, a prominent metabolite, has garnered scientific interest due to its potential biological activities. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and metabolism of this compound. While specific pharmacokinetic parameters for this compound remain largely uncharacterized, this document synthesizes the available data on luteolin and its conjugated metabolites to infer the likely metabolic fate of this compound. This guide also details a known signaling pathway influenced by this compound and outlines relevant experimental methodologies. A significant knowledge gap exists regarding the quantitative pharmacokinetic profile of this compound, highlighting a critical area for future research.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a well-studied flavonoid known for its diverse pharmacological effects. However, its therapeutic potential is often limited by poor bioavailability due to extensive first-pass metabolism in the intestine and liver. Phase II conjugation reactions, including glucuronidation and sulfation, are the primary metabolic routes for luteolin. Sulfation, catalyzed by sulfotransferase (SULT) enzymes, leads to the formation of various luteolin sulfate isomers, including this compound. Understanding the pharmacokinetics and metabolism of these conjugates is crucial for elucidating their physiological roles and potential as therapeutic agents. Some studies suggest that sulfated flavonoids may possess enhanced biological activity or improved pharmacokinetic properties compared to their parent aglycones. For instance, it has been suggested that sulfated luteolin is more efficiently absorbed by epithelial cells than luteolin itself[1]. This guide focuses specifically on the current state of knowledge regarding this compound.

Pharmacokinetics of Luteolin and its Conjugates: An Overview

Direct pharmacokinetic data for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are not available in the current body of scientific literature. However, studies on the parent compound, luteolin, and its other metabolites provide valuable insights into the likely pharmacokinetic profile of its sulfated conjugates.

Following oral administration, luteolin is rapidly absorbed and extensively metabolized. The dominant metabolites found in plasma are glucuronide and sulfate conjugates[2].

Table 1: Pharmacokinetic Parameters of Luteolin and its Conjugated Metabolites in Rats

| Compound | Dose and Route | Cmax | Tmax | AUC | Bioavailability (F) | Reference |

| Luteolin (unconjugated) | 50 mg/kg, oral | 5.5 µg/mL | 5 min | - | 4.10% | [2] |

| Luteolin (conjugated) | 50 mg/kg, oral | - | - | - | - | [2] |

| Luteolin | 100 mg/kg, oral | 3.79 mg/mL | - | 611 ± 89 minµg/mL | 26 ± 6% | [3] |

| Luteolin-7-O-glucoside | 1 g/kg, oral | - | - | 2109 ± 350 minµg/mL | ~10 ± 2% | [3][4] |

Note: The table summarizes data for luteolin and a glucoside conjugate due to the absence of specific data for this compound. This highlights a significant data gap.

Metabolism of Luteolin to this compound

The biotransformation of luteolin is a complex process involving multiple enzymatic pathways. The formation of this compound occurs primarily in the liver and intestinal epithelial cells.

3.1. Enzymatic Sulfation

Sulfotransferase (SULT) enzymes are responsible for catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of luteolin. While the specific SULT isoforms responsible for the formation of this compound have not been definitively identified, it is known that various SULTs exhibit substrate specificity for different flavonoid hydroxyl positions.

Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects by modulating specific intracellular signaling pathways.

4.1. Inhibition of Melanogenesis

One of the well-documented activities of this compound is its ability to inhibit melanin synthesis[5]. This effect is mediated through the downregulation of key enzymes and transcription factors in the melanogenesis pathway. This compound has been shown to attenuate the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin production, by interfering with the cAMP-response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling cascade[5].

Experimental Protocols

This section outlines general methodologies for the study of this compound pharmacokinetics and metabolism, based on established protocols for flavonoid analysis.

5.1. In Vivo Pharmacokinetic Studies in Rodents

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Administration: Luteolin or its conjugates are typically administered via oral gavage or intravenous injection.

-

Sample Collection: Blood samples are collected at predetermined time points via the tail vein or cardiac puncture. Urine and feces can also be collected using metabolic cages.

-

Sample Preparation: Plasma is obtained by centrifugation of blood samples. Samples are often treated with β-glucuronidase and/or sulfatase to hydrolyze conjugated metabolites for the determination of total aglycone concentration. For the specific quantification of this compound, enzymatic hydrolysis would be omitted. Protein precipitation with an organic solvent (e.g., methanol or acetonitrile) is a common step to remove proteins before analysis.

-

Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of luteolin and its metabolites in biological matrices[1][6][7][8][9].

5.2. In Vitro Metabolism Studies

-

System: Rat or human liver microsomes or S9 fractions, or intestinal epithelial cells (e.g., Caco-2 cells).

-

Incubation: Luteolin is incubated with the in vitro system in the presence of necessary cofactors (e.g., PAPS for sulfation).

-

Analysis: The formation of this compound and other metabolites is monitored over time using HPLC-MS/MS. This allows for the determination of metabolic stability and the identification of the enzymes involved.

Conclusion and Future Directions

The study of this compound is an emerging area with potential implications for drug development and nutritional science. While its role in mediating the biological effects of luteolin is beginning to be understood, particularly in the context of melanogenesis inhibition, a significant gap remains in our knowledge of its pharmacokinetic profile. The lack of specific Cmax, Tmax, and AUC data for this compound makes it challenging to assess its systemic exposure and contribution to the overall pharmacological activity of luteolin.

Future research should prioritize the following:

-

Development and validation of specific and sensitive analytical methods for the direct quantification of this compound in biological fluids.

-

Conducting dedicated pharmacokinetic studies in preclinical models to determine the Cmax, Tmax, AUC, and bioavailability of this compound following oral and intravenous administration.

-

Identification of the specific SULT isoforms responsible for the formation of this compound.

-

Further investigation into the biological activities of this compound and its potential therapeutic applications.

Addressing these research questions will provide a more complete understanding of the role of sulfation in the metabolism and bioactivity of luteolin and will be invaluable for the development of novel flavonoid-based therapeutic strategies.

References

- 1. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Luteolin 7-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-sulfate, a sulfated flavonoid found in marine plants, is emerging as a compound of significant interest in the fields of dermatology and pharmacology. This technical guide provides an in-depth analysis of the currently understood biological activities of this compound, with a primary focus on its well-documented antimelanogenic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts. While research into other potential biological activities of this compound is limited, this guide also briefly discusses the known multifaceted activities of its parent compound, luteolin, to highlight potential areas for future investigation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Luteolin, a common flavone, has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3][4] this compound is a naturally occurring sulfated derivative of luteolin, notably isolated from marine plants such as Phyllospadix iwatensis.[5] The addition of a sulfate group can significantly alter the physicochemical properties of a flavonoid, including its solubility, bioavailability, and biological activity. This guide focuses specifically on the reported biological functions of this compound, providing a centralized resource for researchers.

Antimelanogenic Activity of this compound

The most well-documented biological activity of this compound is its ability to inhibit melanin synthesis, making it a promising candidate for the treatment of hyperpigmentation disorders.

Inhibition of Tyrosinase and Melanin Production

This compound has been shown to be a potent inhibitor of human tyrosinase, the rate-limiting enzyme in melanogenesis.[5] Its inhibitory effect is reported to be stronger than that of its parent compound, luteolin, as well as other known tyrosinase inhibitors like arbutin.[5] This inhibition of tyrosinase activity directly leads to a reduction in melanin production in cell-based assays.

Quantitative Data on Antimelanogenic Effects

The following tables summarize the key quantitative findings from in vitro studies on the antimelanogenic and cytotoxic effects of this compound.

Table 1: Comparative Cytotoxicity of this compound and Luteolin

| Cell Line | Compound | Concentration | Viability (%) | Reference |

| B16-F10 Murine Melanoma | This compound | 30 µM | ~100% | [6] |

| B16-F10 Murine Melanoma | Luteolin | 30 µM | <80% | [6] |

| Human Epidermal Melanocytes (HEM) | This compound | 30 µM | ~100% | [6] |

| Human Epidermal Melanocytes (HEM) | Luteolin | 30 µM | ~80% | [6] |

Table 2: Effect of this compound on Melanin Content

| Cell Line | Stimulant | Treatment | Concentration | Melanin Content Reduction (%) | Reference |

| B16-F10 Murine Melanoma | α-MSH (0.1 µM) | This compound | 3 µM | Significant | [6] |

| B16-F10 Murine Melanoma | α-MSH (0.1 µM) | This compound | 10 µM | Significant | [6] |

| B16-F10 Murine Melanoma | α-MSH (0.1 µM) | This compound | 30 µM | Significant | [6] |

| Human Epidermal Melanocytes (HEM) | L-tyrosine | This compound | 30 µM | More effective than arbutin | [5] |

Signaling Pathway: Downregulation of the CREB/MITF/Tyrosinase Axis

This compound exerts its antimelanogenic effects not only by directly inhibiting tyrosinase activity but also by downregulating the expression of the tyrosinase gene (TYR). This is achieved through the modulation of a key signaling pathway. This compound has been shown to attenuate the phosphorylation of the cAMP-responsive element-binding protein (CREB).[7] This, in turn, leads to a decrease in the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.[7] The reduction in MITF levels results in decreased transcription of the TYR gene, leading to lower levels of tyrosinase protein and consequently, reduced melanin synthesis.[7]

References

- 1. Luteolin nanoparticle in chemoprevention – in vitro and in vivo anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimelanogenic effects of this compound isolated from Phyllospadix iwatensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Trove of Luteolin 7-Sulfate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural dietary sources of Luteolin 7-sulfate, a sulfated flavonoid attracting significant interest within the scientific community for its potential therapeutic applications. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the occurrence, quantification, and biological activities of this compound, with a focus on presenting clear, actionable data and methodologies.

Introduction

Luteolin, a common flavonoid found in a variety of plants, undergoes extensive metabolism in both plants and animals, leading to the formation of various derivatives, including sulfated conjugates. This compound, a prominent metabolite, has demonstrated noteworthy biological activities, distinguishing it from its parent compound. Notably, it has been shown to be more readily absorbed by epithelial cells than luteolin itself. This enhanced bioavailability, coupled with its distinct bioactivities, positions this compound as a compound of high interest for pharmaceutical and nutraceutical development. This guide serves as a foundational resource for identifying and quantifying this compound from its natural sources.

Natural Dietary Sources and Quantitative Analysis

This compound has been identified in a range of terrestrial and marine plants. Quantitative data, crucial for the selection and processing of raw materials, is summarized in the tables below. The data highlights the variability in this compound content based on the plant species, geographical origin, and even the year of collection.

Table 1: Quantitative Analysis of this compound in Eclipta prostrata

| Sample Origin | Year of Collection | This compound Content (mg/g dry weight) |

| Henan Province, China | 2019 | 1.83 |

| Henan Province, China | 2020 | 0.85 |

| Henan Province, China | 2021 | 1.13 |

| Henan Province, China | Unknown | 0.94 |

| Hunan Province, China | 2021 | 0.76 |

| Jiangxi Province, China | Unknown | 0.65 |

Data extracted from a comprehensive analysis of sulfated flavonoids in Eclipta prostrata.[1][2]

Table 2: Documented Natural Sources of this compound

| Plant Species | Family | Habitat | Reference |

| Phyllospadix iwatensis Makino | Zosteraceae | Marine | [3][4] |

| Eclipta prostrata L. | Asteraceae | Terrestrial | [1][2] |

| Zostera marina | Zosteraceae | Marine | [5][6] |

| Zostera noltei | Zosteraceae | Marine | [7] |

| Phyllospadix scouleri | Zosteraceae | Marine | [8] |

| Phyllospadix torreyi | Zosteraceae | Marine | [8] |

| Fuchsia procumbens | Onagraceae | Terrestrial | [9] |

| Bixa orellana | Bixaceae | Terrestrial | [9] |

Experimental Protocols

Accurate quantification of this compound is paramount for research and development. The following section details a representative methodology synthesized from established analytical techniques for the extraction and quantification of this compound from plant matrices.

Sample Preparation and Extraction

-

Objective: To efficiently extract sulfated flavonoids from the plant material while minimizing degradation.

-

Protocol:

-

Drying and Grinding: Air-dry the plant material (e.g., leaves, whole plant) at room temperature and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (or an appropriate solvent mixture) at room temperature. The ratio of plant material to solvent should be optimized for the specific matrix (e.g., 1:10 w/v).

-

Sonication/Agitation: Employ ultrasonication or continuous agitation for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.

-

Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1). Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., below 40°C) to obtain a crude extract.

-

Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the crude extract can be redissolved in a suitable solvent and passed through an SPE cartridge (e.g., C18) to remove interfering compounds. Elute the fraction containing this compound with an appropriate solvent.

-

Analytical Quantification using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

-

Objective: To separate and quantify this compound in the plant extract.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of (A) an aqueous solution with a modifier (e.g., 0.1% formic acid or phosphoric acid) and (B) an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other compounds.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) for reproducible results.

-

Detection Wavelength: Monitor the elution profile at the maximum absorption wavelength of this compound, which is typically around 330-350 nm.[1][2]

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by interpolating its peak area against the calibration curve.

-

Confirmatory Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the identity of this compound and provide higher sensitivity and selectivity.

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Methodology:

Biological Activity and Signaling Pathways

This compound has been shown to attenuate melanin synthesis.[4] This effect is mediated through the inhibition of tyrosinase expression via the downregulation of the CREB-MITF signaling pathway.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimelanogenic effects of this compound isolated from Phyllospadix iwatensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variation in Phenolic Chemistry in Zostera marina Seagrass along Environmental Gradients [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C15H10O9S | CID 14016780 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Luteolin 7-sulfate in Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin, a common flavonoid found in various plants, undergoes extensive metabolism in the body, leading to the formation of conjugates such as sulfates and glucuronides. Luteolin 7-sulfate is one of the metabolites formed, and its quantification in plasma is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described is based on established principles for the analysis of luteolin and its metabolites.[1][2][3][4]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Apigenin 7-sulfate or a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized or Milli-Q

-

Human plasma (with appropriate anticoagulant, e.g., EDTA)

-

96-well plates or microcentrifuge tubes

Sample Preparation

The protein precipitation method is a common and effective technique for extracting small molecules like this compound from plasma.

-

Thaw Plasma Samples: Allow frozen plasma samples to thaw completely at room temperature or on ice.

-

Aliquoting: Vortex the plasma samples gently and aliquot 50 µL into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank samples. To the blank samples, add 10 µL of methanol.

-

Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

-

Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes to remove any remaining particulate matter.

-

Injection: Transfer the final supernatant to LC autosampler vials or plates for injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | Analyte |

Data Presentation: Quantitative Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are based on typical results obtained for similar flavonoid conjugates.[2][5]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| This compound | LLOQ | 1 | < 20 | 80 - 120 |

| Low QC | 3 | < 15 | 85 - 115 | |

| Mid QC | 100 | < 15 | 85 - 115 | |

| High QC | 800 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low QC | > 80 | 85 - 115 |

| High QC | > 80 | 85 - 115 |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

Metabolic Pathway of Luteolin

Caption: Simplified metabolic pathway of Luteolin.

References

- 1. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of luteolin, naringenin, and their sulfate and glucuronide conjugates with human serum albumin, cytochrome P450 (CYP2C9, CYP2C19, and CYP3A4) enzymes and organic anion transporting polypeptide (OATP1B1 and OATP2B1) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Solid-Phase Extraction of Luteolin 7-Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin 7-sulfate is a sulfated flavonoid found in various plants, such as Eclipta prostrata and the marine plant Phyllospadix iwatensis.[1][2][3][4] As a metabolite of luteolin, it is also relevant in pharmacokinetic studies.[5] Due to its increased polarity conferred by the sulfate group, specialized extraction and purification methods are necessary for its accurate analysis from complex matrices like plant extracts or biological fluids.[6] Solid-phase extraction (SPE) offers a robust and selective method for the cleanup and concentration of this compound prior to downstream analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][8][9] This document provides a detailed protocol for the solid-phase extraction of this compound using a reversed-phase C18 cartridge, based on established methods for flavonoid extraction.[7][8][9]

Data Presentation

Currently, specific quantitative data for the solid-phase extraction of this compound is not widely available in the literature. However, for general flavonoid extraction using SPE, the following performance characteristics can be expected. The data presented in the table below is a representative summary of what can be achieved for similar flavonoid compounds.

| Parameter | Typical Value | Description |

| Recovery | > 85% | The percentage of the analyte of interest recovered after the entire SPE process. |

| Reproducibility (RSD) | < 10% | The relative standard deviation, indicating the precision of the method. |

| Limit of Quantification (LOQ) | 0.4 - 20 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7][9] |

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the extraction and purification of this compound from a liquid sample, such as a plant extract or a biological fluid.

Materials

-

Solid-Phase Extraction (SPE) C18 Cartridges (e.g., 500 mg, 6 mL)

-

SPE Vacuum Manifold

-

Sample (e.g., plant extract solubilized in an appropriate solvent, pre-treated biological fluid)

-

Methanol (HPLC grade)

-

Deionized Water (HPLC grade)

-

Formic Acid (or other acid for pH adjustment)

-

Acetonitrile (HPLC grade)

-

Collection tubes

-

Nitrogen evaporator or centrifugal vacuum concentrator

Methodology

The solid-phase extraction protocol for this compound involves the following steps, which are also illustrated in the workflow diagram below:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 cartridge. This step activates the stationary phase by solvating the hydrocarbon chains.

-

Do not allow the cartridge to dry.

-

-

Cartridge Equilibration:

-

Flush the cartridge with 5 mL of deionized water. This step removes the organic solvent and prepares the cartridge for the aqueous sample.

-

For sulfated flavonoids, which are more polar, it is crucial to ensure the pH of the equilibration solvent and the sample are similar. Adjust the pH of the water to approximately 3.5 with formic acid.[7]

-

Do not allow the cartridge to dry before loading the sample.

-

-

Sample Loading:

-

Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min). The pre-treatment may involve dilution of a plant extract or protein precipitation of a biological fluid.

-

The non-polar C18 stationary phase will retain the this compound through hydrophobic interactions, while more polar impurities pass through.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water (pH adjusted to 3.5 with formic acid) to remove any remaining polar impurities.

-

A second wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can be performed to remove less polar impurities, but care must be taken to avoid premature elution of the target compound.

-

-

Elution:

-

Elute the retained this compound from the cartridge using an appropriate volume (e.g., 2-5 mL) of a suitable organic solvent. Due to the sulfate group, a stronger elution solvent than for non-sulfated flavonoids may be required. A mixture of methanol or acetonitrile with a small percentage of formic acid is recommended to ensure the analyte is protonated and elutes efficiently.

-

Collect the eluate in a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume for subsequent analysis.

-

Visualization

Caption: Workflow diagram for the solid-phase extraction of this compound.

Signaling Pathway Visualization

While this document focuses on an analytical protocol, this compound has been shown to have biological activity, specifically in the attenuation of melanin synthesis.[2][3][10][11][12] The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: Inhibition of the CREB/MITF/Tyrosinase pathway by this compound.

References

- 1. CAS 56857-57-9 | this compound [phytopurify.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CAS#:56857-57-9 | Chemsrc [chemsrc.com]

- 4. Antimelanogenic effects of this compound isolated from Phyllospadix iwatensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of luteolin, naringenin, and their sulfate and glucuronide conjugates with human serum albumin, cytochrome P450 (CYP2C9, CYP2C19, and CYP3A4) enzymes and organic anion transporting polypeptide (OATP1B1 and OATP2B1) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. uab.edu [uab.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Luteolin 7-Sulfate: Investigational Application Notes for its Potential as a Biomarker in Skin Pigmentation Disorders

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Luteolin 7-sulfate is a sulfated metabolite of luteolin, a common flavonoid found in a variety of plants. While luteolin itself has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties, the biological activities of its metabolites are an emerging area of research. This compound has been shown to be a potent inhibitor of melanin synthesis.[1][2][3] Its primary mechanism of action involves the attenuation of the CREB-MITF-Tyrosinase signaling pathway, a critical cascade in melanogenesis.[1][3] Given this specific biological activity, this compound holds potential as an investigational biomarker for skin pigmentation disorders where this pathway is dysregulated, such as melasma and vitiligo. These application notes provide an overview of the scientific rationale and a protocol for the quantification of this compound in biological matrices.

Scientific Rationale for Investigational Use

The cAMP response element-binding protein (CREB), microphthalmia-associated transcription factor (MITF), and tyrosinase (TYR) signaling pathway is a cornerstone of melanogenesis.[4][5][6] Dysregulation of this pathway can lead to either hyperpigmentation (e.g., melasma) or hypopigmentation (e.g., vitiligo).[4][7] this compound has been demonstrated to inhibit melanin production in B16-F10 melanoma cells and human epidermal melanocytes by downregulating the expression of MITF and tyrosinase.[1]

Pharmacokinetic studies of luteolin in rats and humans have shown that it is extensively metabolized into glucuronide and sulfate conjugates, which are the predominant forms found in plasma.[8][9] Therefore, quantifying the levels of this compound in circulation could provide an indirect measure of the bioactive fraction of luteolin that targets the melanogenesis pathway. This makes it a candidate for further investigation as a biomarker to:

-

Assess the biological activity of luteolin-based therapies for skin disorders.

-

Potentially correlate its levels with the severity or activity of pigmentation disorders.

-

Explore its role in the pathophysiology of melanoma, where the CREB-MITF-Tyrosinase pathway is often constitutively active.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CREB-MITF-Tyrosinase signaling pathway and a typical experimental workflow for the quantification of this compound.

Caption: CREB-MITF-Tyrosinase Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Quantification.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its parent compound, luteolin. Currently, there is a lack of in vivo data on the plasma concentrations of this compound as a biomarker.

Table 1: In Vitro Efficacy of this compound in Melanogenesis Inhibition

| Cell Line | Treatment | Endpoint | Effective Concentration | Reference |

| B16-F10 Murine Melanoma | α-MSH stimulated | Melanin Content Reduction | 3-30 µM | [10] |

| B16-F10 Murine Melanoma | Forskolin stimulated | TYR & MITF mRNA Reduction | 30 µM | [10] |

| Human Epidermal Melanocytes | α-MSH stimulated | Melanin Content Reduction | Non-toxic concentrations | [1] |

Table 2: Comparative In Vitro Cytotoxicity and Activity

| Compound | Cell Line | IC50 (Cytotoxicity) | Comparative Activity | Reference |

| This compound | B16-F10 | > 100 µM | Lower cytotoxicity than Luteolin | [1] |

| Luteolin | B16-F10 | ~ 50 µM | Higher cytotoxicity | [1] |

| This compound | B16/F10 and HEM | - | Stronger human TYR inhibition than Luteolin | [2] |

Experimental Protocols

Protocol for Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is a representative method based on established techniques for flavonoid analysis.[9][11] Optimization and validation are required for specific laboratory conditions.

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., Apigenin 7-sulfate or other structurally similar sulfated flavonoid

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

2. Standard Solution and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol or DMSO.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50% acetonitrile to prepare a series of working standard solutions for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Quality Control Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography System: A UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M-H]⁻ m/z 365.0 -> Product ion m/z 285.0 (corresponding to the loss of SO₃).

-

Internal Standard: To be determined based on the selected IS.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

5. Data Analysis

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.

Conclusion

This compound presents an intriguing, albeit investigational, candidate as a biomarker for skin pigmentation disorders due to its specific inhibitory action on the CREB-MITF-Tyrosinase pathway. The provided information and protocols are intended to facilitate further research into its potential clinical and pharmacological relevance. Robust validation of analytical methods and correlation studies in relevant patient populations are necessary to establish its utility as a biomarker.

References

- 1. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell-Based Assays of Luteolin 7-Sulfate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-sulfate is a sulfated flavonoid, a derivative of the more commonly known flavone, luteolin. It is found in some marine plants, such as Phyllospadix iwatensis Makino and Zostera marina L.[1] While luteolin itself has been extensively studied for its various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, research on its sulfated derivatives is emerging.[2][3] Sulfation is a key metabolic pathway that can alter the bioavailability and biological activity of flavonoids.[2][4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of this compound, with a primary focus on its well-documented anti-melanogenic effects. Protocols for assessing potential anti-inflammatory, antioxidant, and anti-cancer activities are also proposed based on established methods for flavonoids.

Anti-Melanogenic Activity of this compound

This compound has been shown to attenuate melanin synthesis by inhibiting the expression of tyrosinase (TYR), a key enzyme in melanogenesis.[1][5] This effect is mediated through the downregulation of the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway.[1][5][6]

Signaling Pathway

Caption: this compound inhibits melanin synthesis by blocking CREB phosphorylation.

Experimental Protocols

1. Cell Culture

-

Cell Lines: B16-F10 (murine melanoma cells) and primary Human Epidermal Melanocytes (HEMs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for B16-F10 cells and Medium 254 for HEMs, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the non-toxic concentration range of this compound.

-

Procedure:

-

Seed cells (e.g., B16-F10) in a 96-well plate at a density of 5 x 10³ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 3-100 µM) for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3. Melanin Content Assay

-

Objective: To quantify the effect of this compound on melanin production.

-

Procedure:

-

Seed B16-F10 cells in a 6-well plate.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate melanogenesis with α-melanocyte-stimulating hormone (α-MSH) (e.g., 0.1 µM) or forskolin (e.g., 10 µM) for 48-72 hours.

-

Harvest the cells and wash with PBS.

-

Lyse the cell pellet in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration determined by a BCA protein assay.

-

4. Cellular Tyrosinase Activity Assay

-

Objective: To measure the effect of this compound on the enzymatic activity of tyrosinase within the cells.

-

Procedure:

-

Treat cells as described in the melanin content assay.

-

Lyse the cells with a lysis buffer (e.g., phosphate buffer containing 1% Triton X-100).

-

Centrifuge the lysate and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, mix the cell lysate with L-DOPA solution (2 mg/mL).

-

Incubate at 37°C for 1 hour.

-

Measure the absorbance at 475 nm.

-

Calculate tyrosinase activity as a percentage of the stimulated, untreated control.

-

5. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To analyze the effect of this compound on the mRNA expression of melanogenesis-related genes (TYR, MITF).

-

Procedure:

-

Treat cells with this compound and a stimulator (e.g., forskolin) for specific time points (e.g., 3 and 12 hours).[1]

-

Extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for TYR, MITF, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

-

6. Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein levels of TYR, MITF, and phosphorylated CREB (p-CREB).

-

Procedure:

-

Treat cells as described for qRT-PCR.

-

Lyse the cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against TYR, MITF, p-CREB, CREB, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

Experimental Workflow

Caption: Workflow for assessing the anti-melanogenic activity of this compound.

Data Presentation

| Assay | Cell Line | Stimulant | This compound Conc. (µM) | Outcome | Reference |

| Cell Viability | B16-F10 | - | 3-100 | Low cytotoxicity compared to luteolin | [1] |

| Melanin Content | B16-F10 | α-MSH (0.1 µM) | 3-30 | Dose-dependent reduction in melanin | [1] |

| Tyrosinase Activity | B16-F10 | Forskolin (10 µM) | 3-30 | Dose-dependent attenuation of activity | [1] |

| TYR Protein Level | B16-F10 | Forskolin (10 µM) | 3-30 | Dose-dependent attenuation of protein level | [1] |

| MITF mRNA Level | B16-F10 | Forskolin (10 µM) | 30 | Attenuation of increased mRNA expression | [1] |

| TYR mRNA Level | B16-F10 | Forskolin (10 µM) | 30 | Attenuation of increased mRNA expression | [1] |

| MITF Protein Level | B16-F10 | Forskolin (10 µM) | 30 | Attenuation of increased protein expression | [1] |

| p-CREB Protein Level | B16-F10 | Forskolin (10 µM) | 3-30 | Dose-dependent attenuation of phosphorylation | [1] |

Proposed Assays for Other Potential Activities

While specific data for this compound is limited in other areas, its parent compound, luteolin, exhibits potent anti-inflammatory, antioxidant, and anti-cancer properties.[7][8][9][10] The following are proposed in vitro cell-based assays to investigate if this compound shares these activities.

A. Anti-Inflammatory Activity

Luteolin is known to suppress inflammatory mediators like IL-6, TNF-α, and COX-2 by modulating signaling pathways such as NF-κB and MAPK.[4][9]

Proposed Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Cell Line: RAW 264.7 (murine macrophages).

-

Objective: To assess the effect of this compound on the production of inflammatory mediators.

-

Experimental Workflow:

-

Cell Culture & Viability: Culture RAW 264.7 cells and determine the non-toxic concentration of this compound using an MTT assay.

-

Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.

-

Gene and Protein Expression: Analyze the expression of iNOS and COX-2 via qRT-PCR and Western blot.

-

Signaling Pathway Analysis: Investigate the effect on the phosphorylation of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38, JNK, ERK) pathways using Western blot.

-

Caption: Proposed workflow for assessing the anti-inflammatory activity of this compound.

B. Antioxidant Activity

Flavonoids are known for their ability to scavenge reactive oxygen species (ROS).[8] Luteolin has demonstrated significant antioxidant effects by modulating pathways involving Nrf2 and antioxidant enzymes like heme oxygenase-1 (HO-1).[11]

Proposed Protocol: Oxidative Stress in Fibroblasts

-

Cell Line: V79-4 (Chinese hamster lung fibroblasts) or HaCaT (human keratinocytes).

-

Objective: To evaluate the cytoprotective effect of this compound against oxidative stress.

-

Experimental Workflow:

-

Cell Culture & Viability: Culture cells and determine the non-toxic concentration of this compound.

-

Treatment: Pre-treat cells with this compound for 1-2 hours.

-

Induction of Oxidative Stress: Expose cells to an oxidizing agent like hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BHP).

-

Cell Viability: Assess cell viability post-treatment using the MTT assay.

-

Intracellular ROS Measurement: Quantify ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Antioxidant Enzyme Activity: Measure the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercially available kits.

-

Western Blot Analysis: Analyze the expression of Nrf2 and HO-1.

-

C. Anti-Cancer Activity

Luteolin has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including non-small-cell lung cancer and breast cancer.[7][12][13]

Proposed Protocol: Cancer Cell Proliferation and Apoptosis

-

Cell Lines: A549 (non-small-cell lung cancer), MCF-7 (breast cancer), or other relevant cancer cell lines.

-

Objective: To determine the anti-proliferative and pro-apoptotic effects of this compound.

-

Experimental Workflow:

-

Cell Viability/Proliferation: Treat cells with various concentrations of this compound for 24, 48, and 72 hours and assess cell viability using the MTT or CCK-8 assay.[7]

-

Colony Formation Assay: Evaluate the long-term effect on the proliferative capacity of single cells.

-

Cell Cycle Analysis: Treat cells with this compound, stain with propidium iodide (PI), and analyze the cell cycle distribution by flow cytometry.

-

Apoptosis Assay:

-

Annexin V/PI Staining: Quantify early and late apoptotic cells by flow cytometry.

-

Hoechst 33342 Staining: Visualize nuclear condensation and fragmentation characteristic of apoptosis using fluorescence microscopy.[7]

-

-

Western Blot Analysis: Examine the expression of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspase-3.[7]

-

Cell Migration Assay (Wound Healing Assay): Assess the effect on cancer cell migration by creating a "scratch" in a confluent cell monolayer and monitoring its closure over time.[7]

-

Conclusion

The provided protocols offer a comprehensive framework for investigating the in vitro biological activities of this compound. Strong evidence supports its role as an anti-melanogenic agent, and the detailed assays described allow for robust characterization of this activity. Furthermore, the proposed protocols for anti-inflammatory, antioxidant, and anti-cancer activities provide a solid foundation for exploring the broader therapeutic potential of this marine-derived flavonoid. Researchers should always first establish a non-toxic dose range for their specific cell line before proceeding with functional assays.

References

- 1. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:56857-57-9 | Chemsrc [chemsrc.com]

- 7. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]

- 8. Luteolin: a flavonoid with a multifaceted anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Luteolin nanoparticle in chemoprevention – in vitro and in vivo anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luteolin exerts an anticancer effect on NCI-H460 human non-small cell lung cancer cells through the induction of Sirt1-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for Studying the Effects of Luteolin 7-Sulfate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of Luteolin 7-sulfate. Due to the limited availability of direct in vivo studies on this compound, the following protocols are primarily extrapolated from in vitro findings and pharmacokinetic data of the parent compound, luteolin, and its other conjugates.

Introduction

This compound is a sulfated derivative of the flavonoid luteolin. While research on luteolin is extensive, showcasing its anti-inflammatory, antioxidant, and neuroprotective properties, the specific in vivo effects of this compound are less characterized. However, in vitro studies have demonstrated its potential as a potent inhibitor of melanin synthesis, suggesting its utility in hyperpigmentation disorders.[1][2][3][4] Furthermore, studies on other sulfated flavonoids indicate that sulfation can influence the bioavailability and biological activity of the parent compound. This document outlines potential animal models and experimental protocols to explore the in vivo efficacy and mechanisms of this compound.

Potential Therapeutic Applications to Investigate

Based on current in vitro data, promising areas for in vivo research on this compound include:

-

Hyperpigmentation and Melanogenesis: Investigating the skin-lightening and anti-melanogenic effects.[1][2][3][4]

-

Inflammation: Exploring its potential as an anti-inflammatory agent, drawing parallels from the known effects of luteolin.[5][6][7][8]

-

Metabolic Disorders: Assessing its effects on glucose metabolism and diabetes, based on findings for a related disulfate compound.[9]

Proposed Animal Models

Murine Model of UV-Induced Hyperpigmentation

This model is ideal for evaluating the therapeutic potential of this compound in treating skin hyperpigmentation.

Animal Strain: Brownish guinea pigs or C57BL/6 mice are suitable due to their melanin production response to UV radiation.

Experimental Workflow:

Caption: Workflow for UV-Induced Hyperpigmentation Model.

Carrageenan-Induced Paw Edema Model for Inflammation

This acute inflammation model can be used to screen for the anti-inflammatory effects of this compound.

Animal Strain: Male Wistar or Sprague-Dawley rats.

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound and pharmacokinetic studies of luteolin and its conjugates in rats. This data can inform dose selection and expected outcomes in animal models.

Table 1: In Vitro Efficacy of this compound in Melanogenesis

| Cell Line | Parameter | Treatment | Concentration | Result | Reference |

| B16-F10 | Cell Viability | This compound | 3-30 µM | Non-toxic | [1] |

| B16-F10 | Melanin Content | This compound | 3-30 µM | Significant reduction | [1] |

| B16-F10 | Tyrosinase mRNA | This compound | 30 µM | Significant decrease | [1] |

| B16-F10 | MITF mRNA | This compound | 30 µM | Significant decrease | [1] |

| HEM | Cell Viability | This compound | 3-30 µM | Non-toxic | [1] |

| HEM | Melanin Content | This compound | 3-30 µM | Significant reduction | [1] |

Table 2: Pharmacokinetic Parameters of Luteolin and its Conjugates in Rats

| Compound | Administration | Dose | Cmax (µg/mL) | Tmax (min) | Half-life (h) | Bioavailability (%) | Reference |

| Luteolin | Oral | 50 mg/kg | 5.5 | 5 | - | 4.10% | [10] |

| Luteolin | IV | 50 mg/kg | 23.4 | 0 | 8.94 (free) | - | [10] |

| Luteolin Conjugates | IV | 50 mg/kg | - | - | 4.98 | - | [10] |

Experimental Protocols

Protocol for UV-Induced Hyperpigmentation Model

-

Animal Acclimatization: House 6-8 week old brownish guinea pigs or C57BL/6 mice in a controlled environment (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to food and water for one week.

-

UVB Irradiation: Anesthetize the animals and expose a defined area of their dorsal skin to UVB radiation (290-320 nm) three times a week for two weeks. The UVB dose should be gradually increased to induce stable pigmentation.

-

Grouping and Treatment: Randomly divide the animals into the following groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., cream base).

-

Group 2-4: this compound (e.g., 0.1%, 0.5%, 1% in cream base) applied topically daily.

-

Group 5: Positive control (e.g., 2% Arbutin in cream base) applied topically daily.

-

-

Treatment Duration: Continue the treatment for 4-6 weeks.

-

Assessment of Skin Pigmentation:

-

Visual Assessment: Take digital photographs of the treatment area weekly.

-

Colorimetric Measurement: Use a chromameter to measure the L* value (lightness) of the skin weekly.

-

-

Histological Analysis: At the end of the study, euthanize the animals and collect skin samples. Perform Fontana-Masson staining to visualize melanin deposits in the epidermis.

-

Biochemical Analysis: Homogenize skin samples to measure:

-

Melanin Content: Spectrophotometrically at 475 nm after solubilizing the melanin.

-

Tyrosinase Activity: Using L-DOPA as a substrate and measuring the rate of dopachrome formation.

-

Protocol for Carrageenan-Induced Paw Edema

-

Animal Acclimatization: House male Wistar rats (180-200 g) under standard laboratory conditions for one week.

-

Grouping and Pre-treatment: Fast the animals overnight with free access to water. Randomly divide them into the following groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, oral).

-

Group 2-4: this compound (e.g., 10, 25, 50 mg/kg, oral).

-

Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, oral).

-

-

Induction of Edema: One hour after pre-treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway